Cas no 1040281-85-3 (4-Acetylthiophene-2-boronic Acid Pinacol Ester)

4-Acetylthiophene-2-boronic Acid Pinacol Ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The acetylthiophene moiety enhances its utility in constructing complex heterocyclic frameworks, particularly in pharmaceutical and materials science applications. The pinacol ester group improves handling and shelf stability compared to free boronic acids, while maintaining compatibility with palladium-catalyzed coupling conditions. This compound is particularly valuable for introducing thiophene-based acetyl functionalities into target molecules, enabling precise structural modifications. Its crystalline solid form facilitates accurate weighing and storage under standard laboratory conditions.
4-Acetylthiophene-2-boronic Acid Pinacol Ester structure
1040281-85-3 structure
Product Name:4-Acetylthiophene-2-boronic Acid Pinacol Ester
CAS No:1040281-85-3
MF:C12H17BO3S
MW:252.137582540512
MDL:MFCD12405476
CID:1024849
PubChem ID:53216811
Update Time:2025-11-01

4-Acetylthiophene-2-boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)ethanone
    • 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethanone
    • 4-Acetylthiophene-2-boronic acid, pinacol ester
    • (4-ACETYLTHIOPHEN-2-YL)BORONIC ACID PINACOL ESTER
    • AKOS015999312
    • CS-0174689
    • DTXSID50681949
    • C12H17BO3S
    • 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethan-1-one
    • 1040281-85-3
    • AS-42719
    • 4-Acetylthiophene-2-boronic acid pinacol ester
    • MFCD12405476
    • A896304
    • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)ethan-1-one
    • DB-367287
    • SCHEMBL14198885
    • 4-Acetylthiophene-2-boronic Acid Pinacol Ester
    • MDL: MFCD12405476
    • Inchi: 1S/C12H17BO3S/c1-8(14)9-6-10(17-7-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
    • InChI Key: QCPVPRWNCWSFSU-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C)=O)C=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 252.09900
  • Monoisotopic Mass: 252.0991457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 63.77000
  • LogP: 2.24990

4-Acetylthiophene-2-boronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Acetylthiophene-2-boronic Acid Pinacol Ester Pricemore >>

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4-Acetylthiophene-2-boronic Acid Pinacol Ester Production Method

4-Acetylthiophene-2-boronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1040281-85-3)4-Acetylthiophene-2-boronic Acid Pinacol Ester
Order Number:A896304
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:54
Price ($):1022.0
Email:sales@amadischem.com

Additional information on 4-Acetylthiophene-2-boronic Acid Pinacol Ester

4-Acetylthiophene-2-boronic Acid Pinacol Ester (CAS No. 1040281-85-3): An Overview of Its Synthesis, Applications, and Recent Research Advances

4-Acetylthiophene-2-boronic Acid Pinacol Ester (CAS No. 1040281-85-3) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a boronic acid pinacol ester derivative of 4-acetylthiophene, which makes it an important building block for various chemical reactions and applications.

The structure of 4-Acetylthiophene-2-boronic Acid Pinacol Ester consists of a thiophene ring with an acetyl group at the 4-position and a boronic acid pinacol ester moiety at the 2-position. The boronic acid pinacol ester functionality is particularly valuable due to its reactivity in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds and functional materials.

In recent years, the synthesis and application of 4-Acetylthiophene-2-boronic Acid Pinacol Ester have been extensively studied. One notable method for its synthesis involves the reaction of 4-acetylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method provides high yields and excellent purity, making it suitable for large-scale production.

The versatility of 4-Acetylthiophene-2-boronic Acid Pinacol Ester is evident in its applications in medicinal chemistry. It has been used as a key intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents and anti-inflammatory drugs. For instance, a recent study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of novel thienopyrimidine derivatives with potent antitumor activity.

Beyond medicinal chemistry, 4-Acetylthiophene-2-boronic Acid Pinacol Ester has also found applications in materials science. Its ability to undergo Suzuki-Miyaura coupling reactions makes it useful in the synthesis of conjugated polymers and small molecules for organic electronics. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.

In addition to its synthetic utility, recent research has focused on understanding the physical and chemical properties of 4-Acetylthiophene-2-boronic Acid Pinacol Ester. Studies have shown that this compound exhibits good thermal stability and solubility in common organic solvents, which are important factors for its practical applications. Furthermore, its electronic properties have been investigated using computational methods, providing insights into its potential as a building block for functional materials.

The environmental impact of 4-Acetylthiophene-2-boronic Acid Pinacol Ester has also been a topic of interest. Researchers have explored green chemistry approaches to its synthesis, aiming to reduce waste and improve sustainability. For example, a study published in Green Chemistry demonstrated an efficient and environmentally friendly method for synthesizing this compound using microwave-assisted reactions.

In conclusion, 4-Acetylthiophene-2-boronic Acid Pinacol Ester (CAS No. 1040281-85-3) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an essential building block for the development of new drugs and advanced materials. Ongoing research continues to expand our understanding of its properties and potential uses, ensuring its relevance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1040281-85-3)4-Acetylthiophene-2-boronic Acid Pinacol Ester
A896304
Purity:99%
Quantity:5g
Price ($):1022.0
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